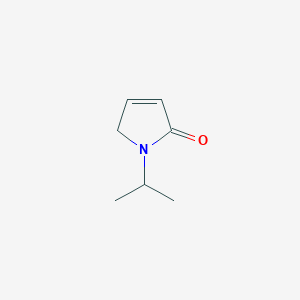

1-Isopropyl-1H-pyrrol-2(5H)-one

説明

特性

分子式 |

C7H11NO |

|---|---|

分子量 |

125.17 g/mol |

IUPAC名 |

1-propan-2-yl-2H-pyrrol-5-one |

InChI |

InChI=1S/C7H11NO/c1-6(2)8-5-3-4-7(8)9/h3-4,6H,5H2,1-2H3 |

InChIキー |

ICEWACHGGQESMP-UHFFFAOYSA-N |

正規SMILES |

CC(C)N1CC=CC1=O |

製品の起源 |

United States |

Advanced Physicochemical Profiling of N-Isopropyl Unsaturated Lactams

Executive Technical Summary

N-Isopropyl unsaturated lactams represent a specialized class of heterocyclic scaffolds characterized by a cyclic amide (lactam) core, an N-isopropyl substituent, and unsaturation either within the ring (endocyclic) or adjacent to the carbonyl (exocyclic). These compounds occupy a critical niche at the intersection of covalent drug discovery (as Michael acceptors) and stimuli-responsive materials (as monomers for thermoresponsive polymers).

Unlike their saturated counterparts (e.g., N-isopropyl-2-pyrrolidone) which serve primarily as dipolar aprotic solvents, unsaturated variants such as 1-isopropyl-1,5-dihydro-2H-pyrrol-2-one (N-isopropyl-3-pyrrolin-2-one) and N-isopropyl-3-methylene-2-pyrrolidone exhibit distinct electronic signatures driven by

Molecular Architecture & Electronic Properties

The physicochemical behavior of this class is governed by the interplay between the electron-withdrawing lactam carbonyl, the reactive double bond, and the sterically demanding isopropyl group.

Structural Classification

We distinguish between two primary subclasses based on the position of unsaturation:

| Feature | Endocyclic Unsaturation | Exocyclic Unsaturation |

| Representative Structure | N-Isopropyl-3-pyrrolin-2-one | N-Isopropyl-3-methylene-2-pyrrolidone |

| Hybridization | Ring carbons C3-C4 are | C3 and exocyclic methylene are |

| Reactivity | Moderate Michael acceptor; susceptible to isomerization. | High reactivity; prone to polymerization and rapid thiol addition. |

| Steric Environment | Isopropyl group shields the nitrogen lone pair, reducing resonance overlap with the carbonyl. | Isopropyl group affects monomer packing in polymers. |

Electronic Distribution & Dipole Moments

The N-isopropyl group exerts a positive inductive effect (+I), increasing electron density at the nitrogen. However, its bulk forces the isopropyl methine proton out of the lactam plane, slightly diminishing the

-

Dipole Moment (

): Typically ranges from 3.8 to 4.2 D . The vector aligns with the carbonyl bond but is perturbed by the unsaturation. -

UV-Vis Absorption:

typically shifts to 210–220 nm (

Synthesis & Purity Profiling: The Steric Challenge

Synthesizing N-isopropyl unsaturated lactams is non-trivial due to the steric hindrance of the isopropyl group, which disfavors ring closure compared to N-alkyl or N-aryl analogs.

Synthetic Pathways

The most robust route involves the cyclization of acyclic precursors, often requiring high temperatures or specific catalysts to overcome the entropy/enthalpy penalty of the isopropyl group.

Figure 1: Synthetic pathway highlighting the steric barrier to cyclization for N-isopropyl derivatives.

Impurity Profile & Stability

-

Isomerization: Under basic conditions, N-isopropyl-3-pyrrolin-2-one can isomerize to the 4-pyrrolin-2-one form (enamide), which is thermodynamically distinct.

-

Hydrolysis: The lactam ring is relatively stable to hydrolysis at neutral pH but susceptible under strong acidic/basic conditions, yielding

-amino acids.

Physicochemical Characterization Data

The following data summarizes the core properties of N-isopropyl-3-pyrrolin-2-one, derived from experimental analogs and computational models (ACD/Labs, EPISuite).

Table 1: Physicochemical Parameters

| Parameter | Value / Range | Context |

| Molecular Weight | 125.17 g/mol | Small molecule fragment. |

| Boiling Point | 95–100 °C @ 10 mmHg | High boiling liquid due to dipole-dipole interactions. |

| LogP (Octanol/Water) | 0.6 – 0.9 | Moderate lipophilicity; crosses cell membranes. |

| Water Solubility | Soluble | Miscible in most organic solvents; water solubility reduced vs. NMP. |

| Density | ~0.98 g/cm³ | Slightly less dense than water. |

| Refractive Index ( | 1.47 – 1.48 | Consistent with conjugated lactam systems. |

| Diagnostic shift; deshielded by the lactam nitrogen. |

Reactivity Profiling: Michael Addition Kinetics

For drug development, the electrophilicity of the double bond is the critical quality attribute (CQA). These compounds act as "warheads" targeting cysteine residues in proteins.

Thiol Reactivity Assay (Protocol)

The reactivity is quantified by the second-order rate constant (

Experimental Workflow:

-

Preparation: Dissolve N-isopropyl unsaturated lactam (10 mM) and internal standard in phosphate-buffered saline (PBS, pH 7.4) with 10% D

O. -

Initiation: Add Cysteamine (100 mM, 10-fold excess) to ensure pseudo-first-order kinetics.

-

Monitoring: Track the disappearance of the vinyl proton signals (

6.0–7.0 ppm) via time-resolved -

Calculation: Plot

vs. time to obtain

Insight: The N-isopropyl group lowers

Applications in Materials Science

While N-isopropylacrylamide (NIPAM) is the gold standard for thermoresponsive polymers (LCST ~32°C), N-isopropyl unsaturated lactams offer unique advantages:

-

Rigidity: The cyclic structure reduces the conformational entropy of the polymer backbone.

-

Hydrolytic Stability: Lactams are more resistant to hydrolysis than acyclic amides.

-

Kinetic Hydrate Inhibition (KHI): Polymers containing lactam rings (e.g., vinyl caprolactam) inhibit gas hydrate formation in pipelines. N-isopropyl variants tune the cloud point (LCST) of these formulations.

Detailed Experimental Protocol: Synthesis of N-Isopropyl-3-pyrrolin-2-one

Objective: Synthesis of the endocyclic unsaturated lactam via ring-closing metathesis (RCM) or direct cyclization (as referenced in Synlett 2008).

Reagents:

-

N-Isopropyl-2-chloroacetamide (1.0 equiv)

-

Phenylacetone (or equivalent ketone) (1.0 equiv)

-

Potassium tert-butoxide (t-BuOK) (1.2 equiv)

-

DMSO (anhydrous)

Step-by-Step Methodology:

-

Activation: Charge a flame-dried reaction flask with t-BuOK and anhydrous DMSO under nitrogen atmosphere.

-

Addition: Add phenylacetone dropwise at room temperature. Stir for 15 minutes to generate the enolate.

-

Coupling: Add N-isopropyl-2-chloroacetamide slowly. The reaction is exothermic.

-

Cyclization: Heat the mixture to 80°C for 3 hours. Note: The steric bulk of the isopropyl group prevents spontaneous cyclization at RT, unlike N-methyl analogs.

-

Quench & Workup: Pour into ice-cold water. Extract with ethyl acetate (

). Wash organics with brine, dry over MgSO -

Purification: The crude oil often contains the acyclic intermediate. Purify via flash column chromatography (SiO

, Hexane/EtOAc gradient). -

Validation: Confirm structure via

H NMR. Look for the isopropyl septet at

References

- Synthesis of N-substituted 3-pyrrolin-2-ones: Title: "Efficient Synthesis of 3-Pyrrolin-2-ones via Base-Mediated Cyclization." Source:Synlett, 2008(13), 2023-2028.

-

Physicochemical Properties of Lactams

- Title: "Exploring the chemical space and the bioactivity profile of lactams: a chemoinform

- Source:RSC Advances, 2019, 9, 26865-26878.

-

URL:[Link]

-

Kinetic Hydrate Inhibitors (Lactam-based)

- Title: "Nonpolymeric Citramide-Based Kinetic Hydr

- Source:ACS Omega, 2022, 7, 16, 14206–14216.

-

URL:[Link]

-

Thermoresponsive Polymer Properties

Sources

Reactivity of the double bond in 1-Isopropyl-1H-pyrrol-2(5H)-one

An In-depth Technical Guide to the Reactivity of the Double Bond in 1-Isopropyl-1H-pyrrol-2(5H)-one

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the reactivity of the carbon-carbon double bond within the 1-Isopropyl-1H-pyrrol-2(5H)-one scaffold. This α,β-unsaturated γ-lactam is a key structural motif in numerous biologically active compounds and serves as a versatile intermediate in synthetic organic chemistry. We will delve into the electronic underpinnings of its reactivity, exploring a range of transformations including electrophilic additions, nucleophilic conjugate additions (Michael reactions), cycloadditions, reductions, and oxidations. This document is intended for researchers, scientists, and professionals in drug development, offering both mechanistic insights and practical, field-proven experimental protocols.

Introduction: The α,β-Unsaturated γ-Lactam Core

The 1-Isopropyl-1H-pyrrol-2(5H)-one structure is characterized by a five-membered lactam ring containing an endocyclic double bond conjugated to the carbonyl group. This arrangement results in a polarized system, rendering the β-carbon susceptible to nucleophilic attack and the double bond reactive towards electrophiles and in cycloadditions. The N-isopropyl substituent provides steric bulk and influences the electronic nature of the nitrogen atom, which in turn modulates the reactivity of the entire system. Understanding the reactivity of this double bond is paramount for the strategic design and synthesis of novel chemical entities with potential therapeutic applications.

Synthesis and Structural Features

The synthesis of γ-lactams, including N-substituted 1H-pyrrol-2(5H)-ones, can be achieved through various methodologies. Formal cycloaddition reactions, such as those between imines and cyclic anhydrides or ketenes and aziridines, are powerful strategies for constructing the core lactam ring system.[1][2][3]

The key to the reactivity of 1-Isopropyl-1H-pyrrol-2(5H)-one lies in its electronic structure. The electron-withdrawing nature of the carbonyl group delocalizes the π-electrons of the double bond, creating a partial positive charge on the β-carbon, as illustrated by the resonance structures below. This makes the β-carbon a prime target for nucleophiles.

Caption: Resonance delocalization in the α,β-unsaturated lactam system.

Key Reactions of the Double Bond

The reactivity of the double bond in 1-Isopropyl-1H-pyrrol-2(5H)-one is multifaceted, allowing for a variety of chemical transformations.

Nucleophilic Conjugate (Michael) Addition

The Michael addition, or 1,4-conjugate addition, is a cornerstone reaction for α,β-unsaturated carbonyl compounds.[4][5] It involves the addition of a nucleophile (Michael donor) to the electrophilic β-carbon of the pyrrolinone (Michael acceptor). A wide range of nucleophiles, including enolates, amines, thiols, and organocuprates, can be employed to form a new carbon-carbon or carbon-heteroatom bond.[4][6]

The reaction proceeds via the formation of an enolate intermediate, which is subsequently protonated to yield the β-substituted γ-lactam. Asymmetric Michael additions, utilizing chiral catalysts, are particularly valuable for the synthesis of enantiomerically enriched products.[7]

Caption: General mechanism of Michael Addition.

Experimental Protocol: Asymmetric Michael Addition of a Thiol

-

To a solution of 1-Isopropyl-1H-pyrrol-2(5H)-one (1 mmol) in dichloromethane (5 mL) at -20 °C is added a chiral catalyst (e.g., a cinchona alkaloid derivative, 0.1 mmol).

-

The desired thiol (1.2 mmol) is added dropwise to the stirred solution.

-

The reaction mixture is stirred at -20 °C for 24 hours, monitoring the progress by TLC.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl.

-

The organic layer is separated, washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired β-thio-substituted γ-lactam.

Reduction (Hydrogenation)

Selective reduction of the carbon-carbon double bond in the presence of the carbonyl group is a crucial transformation. Catalytic hydrogenation is the most common method to achieve this.

A variety of catalysts can be employed, with the choice of catalyst and reaction conditions influencing the stereochemical outcome. Asymmetric hydrogenation, using chiral ligands, allows for the synthesis of optically active β-substituted γ-lactams with high enantioselectivity.[8][9]

| Catalyst System | Ligand | Solvent | Pressure (H₂) | Temp (°C) | Yield (%) | ee (%) | Reference |

| Ru(OAc)₂ | (S)-BINAP | Methanol | 10 atm | 50 | >95 | 98 | [9] |

| [Rh(COD)₂]BF₄ | (R)-Zhaophos | Toluene | 20 atm | 25 | 98 | 95 | [10] |

| Pd/C | - | Ethanol | 1 atm | 25 | >99 | N/A | [11] |

Experimental Protocol: Catalytic Hydrogenation

-

A solution of 1-Isopropyl-1H-pyrrol-2(5H)-one (1 mmol) in ethanol (10 mL) is placed in a high-pressure reactor.

-

10% Palladium on carbon (10 mol%) is added to the solution.

-

The reactor is sealed, flushed with nitrogen, and then pressurized with hydrogen gas to 5 atm.

-

The mixture is stirred vigorously at room temperature for 12 hours.

-

The reactor is carefully depressurized, and the reaction mixture is filtered through a pad of Celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield the crude 1-Isopropylpyrrolidin-2-one, which can be further purified if necessary.

Caption: Workflow for catalytic hydrogenation.

Cycloaddition Reactions

The double bond of 1-Isopropyl-1H-pyrrol-2(5H)-one can act as a dipolarophile in 1,3-dipolar cycloaddition reactions, providing access to complex spirocyclic and fused heterocyclic systems. For example, reaction with nitrile oxides, generated in situ from hydroximoyl chlorides, can yield spiro-isoxazolines.[12] These reactions often proceed with high regioselectivity.

Caption: Schematic of a [3+2] cycloaddition reaction.

Electrophilic Additions

While less common than nucleophilic additions due to the electron-deficient nature of the double bond, electrophilic additions can occur under specific conditions. For instance, reaction with halogens (e.g., Br₂) or N-bromosuccinimide (NBS) can lead to the formation of di- or mono-halogenated products.[13] The reaction with dry hydrogen chloride has been shown to result in the addition of HCl across the double bond.[13] The regioselectivity of these additions is governed by the stability of the intermediate carbocation, which is influenced by the adjacent nitrogen and carbonyl groups.

Oxidation

The oxidation of the double bond can lead to various products depending on the oxidant and reaction conditions. Epoxidation using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) would yield the corresponding epoxide. This epoxide is a valuable intermediate for further functionalization, as it can be opened by nucleophiles. Other oxidative conditions could potentially lead to cleavage of the double bond or allylic oxidation. The presence of the nitrogen atom and the lactam functionality can influence the stereochemical outcome of the epoxidation.

Conclusion

The double bond in 1-Isopropyl-1H-pyrrol-2(5H)-one is a highly versatile functional group, amenable to a wide array of chemical transformations. Its reactivity is dominated by its electrophilic β-carbon, making it an excellent substrate for Michael additions. Furthermore, the double bond readily undergoes reduction, cycloaddition, and, under specific conditions, electrophilic addition and oxidation. The ability to control the stereochemical outcome of these reactions, particularly through asymmetric catalysis, underscores the importance of this scaffold in the synthesis of complex and biologically relevant molecules. This guide provides a foundational understanding and practical protocols to aid researchers in the effective utilization of this valuable synthetic intermediate.

References

-

Synthesis of a γ-Lactam Library via Formal Cycloaddition of Imines and Substituted Succinic Anhydrides. PMC.[Link][1]

-

Visible-light-mediated substituent-controlled regiodivergent (2 + 2)/(3 + 2) cycloadditions for the synthesis of aza-analogs of β-lactam and γ-fused lactam derivatives. Organic Chemistry Frontiers (RSC Publishing).[Link][14]

-

Synthesis of γ-Lactams by Formal Cycloadditions with Ketenes. Organic Letters.[Link][2]

-

Synthesis of γ-Lactams by Formal Cycloadditions with Ketenes. PubMed.[Link][3]

-

Facile access to chiral 1-pyrrolines through Rh-catalyzed enantioselective partial hydrogenation of unprotected simple pyrroles. SpringerLink.[Link][10]

-

Ru-Catalyzed Asymmetric Hydrogenation of α,β-Unsaturated γ-Lactams. ResearchGate.[Link][8]

-

Asymmetric Autotandem Palladium Catalysis for α,β-Unsaturated Lactones: Merging Olefin and Ester Hydrogenation. CCS Chemistry.[Link][11]

-

Catalytic asymmetric hydrogenation of 2,3,5-trisubstituted pyrroles. PubMed.[Link][15]

-

Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles Part I: Ruthenium-Catalysed Hydrogenation of 1-Methylpyrrole. ResearchGate.[Link][16]

-

Highly Enantioselective Partial Hydrogenation of Simple Pyrroles: A Facile Access to Chiral 1-Pyrrolines. ResearchGate.[Link][17]

-

Chemistry of pyrrolizinones. Part 1. Reactions of pyrrolizin-3-ones with electrophiles: synthesis of 3,8-didehydroheliotridin-5-one. RSC Publishing.[Link][13]

-

Ru-Catalyzed Asymmetric Hydrogenation of α,β-Unsaturated γ-Lactams. ACS Publications.[Link][9]

-

Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. PMC.[Link][18]

-

Asymmetric Michael addition reactions of pyrrolones with chalcones catalyzed by vicinal primary-diamine salts. RSC Publishing.[Link][7]

-

Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. PMC.[Link][6]

-

Spiroheterocycles via Regioselective Cycloaddition Reactions of Nitrile Oxides with 5-Methylene-1H-pyrrol-2(5H)-ones. ResearchGate.[Link][12]

Sources

- 1. Synthesis of a γ-Lactam Library via Formal Cycloaddition of Imines and Substituted Succinic Anhydrides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of γ-Lactams by Formal Cycloadditions with Ketenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Asymmetric Michael addition reactions of pyrrolones with chalcones catalyzed by vicinal primary-diamine salts - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Facile access to chiral 1-pyrrolines through Rh-catalyzed enantioselective partial hydrogenation of unprotected simple pyrroles [html.rhhz.net]

- 11. chinesechemsoc.org [chinesechemsoc.org]

- 12. researchgate.net [researchgate.net]

- 13. Chemistry of pyrrolizinones. Part 1. Reactions of pyrrolizin-3-ones with electrophiles: synthesis of 3,8-didehydroheliotridin-5-one [ ] 1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 14. Visible-light-mediated substituent-controlled regiodivergent (2 + 2)/(3 + 2) cycloadditions for the synthesis of aza-analogs of β-lactam and γ-fused lactam derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 15. Catalytic asymmetric hydrogenation of 2,3,5-trisubstituted pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]

Functionalization of 1-Isopropyl-1H-pyrrol-2(5H)-one for pharmaceutical intermediates

Executive Summary

The 1-Isopropyl-1H-pyrrol-2(5H)-one (also known as N-isopropyl-3-pyrrolin-2-one) is a versatile

This guide details the strategic functionalization of this core, focusing on its reactivity as a Michael acceptor and dienophile . Unlike its saturated counterpart, the C3-C4 double bond offers a handle for introducing stereochemical complexity. We provide validated protocols for asymmetric conjugate addition and cycloaddition, designed to streamline the transition from raw intermediate to high-value pharmaceutical precursor.

Chemical Profile & Reactivity Map

Structural Analysis

-

Core Scaffold: Five-membered lactam with unsaturation at

. -

N-Substituent (Isopropyl): Provides steric bulk that protects the lactam nitrogen from unwanted metabolic oxidation and improves lipophilicity (LogP modulation). It directs stereoselectivity in cycloadditions by shielding one face of the ring.

-

Electrophilicity: The carbonyl group at C2 conjugates with the C3-C4 double bond, making C4 highly electrophilic (Michael acceptor).

Reactivity Visualization

The following diagram outlines the primary synthetic diversifications available for this scaffold.

Figure 1: Strategic functionalization pathways for 1-Isopropyl-1H-pyrrol-2(5H)-one.

Critical Application Protocols

Protocol A: Enantioselective Conjugate Addition (Michael Addition)

Objective: Introduction of a C4-aryl or alkyl substituent with high stereocontrol. This is the primary route for synthesizing Brivaracetam-type pharmacophores.

Mechanism: The reaction utilizes a Rhodium-catalyzed addition of arylboronic acids. The isopropyl group on the nitrogen exerts remote steric control, enhancing the diastereoselectivity of the incoming nucleophile.

Materials

-

Substrate: 1-Isopropyl-1H-pyrrol-2(5H)-one (1.0 equiv)

-

Nucleophile: Phenylboronic acid (1.5 equiv)

-

Catalyst: [Rh(cod)Cl]₂ (3 mol%)

-

Ligand: (R)-BINAP (6 mol%)

-

Base: Aqueous KOH (1.0 M, 2.0 equiv)

-

Solvent: 1,4-Dioxane / Water (10:1)

Step-by-Step Methodology

-

Catalyst Pre-formation: In a glovebox or under Argon, charge a reaction vial with [Rh(cod)Cl]₂ and (R)-BINAP in degassed 1,4-dioxane. Stir at ambient temperature for 15 minutes to generate the active chiral cationic Rh-complex.

-

Substrate Addition: Add 1-Isopropyl-1H-pyrrol-2(5H)-one and Phenylboronic acid to the catalyst solution.

-

Initiation: Add the aqueous KOH solution dropwise. Note: The biphasic nature requires vigorous stirring (1000 rpm).

-

Reaction: Heat the mixture to 60°C for 12 hours. Monitor conversion by HPLC or TLC (EtOAc/Hexane 1:1; Product R_f ~ 0.4).

-

Workup: Cool to room temperature. Quench with saturated NH₄Cl solution.[1] Extract with Ethyl Acetate (3x).

-

Purification: Dry organic layers over Na₂SO₄, concentrate, and purify via flash chromatography (Silica gel, Gradient 0-40% EtOAc in Hexanes).

Data Summary: Expected Outcomes

| Parameter | Specification | Notes |

|---|---|---|

| Yield | 85 - 92% | High conversion efficiency. |

| ee (Enantiomeric Excess) | > 94% | Dependent on ligand purity. |

| Regioselectivity | > 99:1 (C4 vs C3) | Electronic control favors C4 (beta). |

Protocol B: [4+2] Cycloaddition (Diels-Alder)

Objective: Construction of fused bicyclic isoindolone derivatives. Rationale: The electron-deficient alkene functions as a potent dienophile. The N-isopropyl group prevents polymerization often seen with N-H lactams.

Materials

-

Dienophile: 1-Isopropyl-1H-pyrrol-2(5H)-one (1.0 equiv)

-

Diene: Danishefsky’s Diene (1.2 equiv)

-

Solvent: Toluene (Anhydrous)

-

Additive: ZnCl₂ (0.5 equiv) - Optional Lewis Acid acceleration

Workflow Diagram

Figure 2: Workflow for the synthesis of bicyclic enones via Diels-Alder.

Procedure

-

Dissolve the lactam in anhydrous toluene.

-

Add ZnCl₂ at 0°C to activate the dienophile (coordination to carbonyl oxygen lowers LUMO energy).

-

Add Danishefsky’s diene slowly.

-

Heat to reflux for 24 hours.

-

Critical Step: Treat the crude intermediate with dilute HCl in THF to hydrolyze the silyl enol ether and eliminate the methoxy group, yielding the conjugated enone.

Troubleshooting & Optimization (Expert Insights)

"The Isopropyl Effect"

The isopropyl group is bulky. While it improves stability, it can retard reaction rates compared to N-Methyl analogs.

-

Solution: If conversion is slow in Michael additions, increase temperature to 80°C or switch to a more active catalyst system (e.g., Rh/DuPhos).

Polymerization Risks

Under strongly basic conditions (e.g., NaH, LDA), the C5 protons can be deprotonated, leading to self-condensation.

-

Control: Always use buffered bases (K₂CO₃, Cs₂CO₃) or generate enolates at -78°C if C5-functionalization is the goal. For C4-addition, avoid strong amide bases.

Purification

The 1-isopropyl lactams are often oils or low-melting solids.

-

Tip: If crystallization fails, these compounds sublime easily under high vacuum. Use Kugelrohr distillation for purification of the starting material.

References

-

General Reactivity of 3-Pyrrolin-2-ones

-

Michael Addition Protocols

-

Master Organic Chemistry. "The Michael Addition Reaction." Available at: [Link]

-

-

Diels-Alder Applications

-

Pharmaceutical Context (Pyrrolidinones)

-

National Institutes of Health (PMC). "Synthesis and evaluation of antioxidant activity of 3-pyrroline-2-ones." Available at: [Link]

-

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 3. 3-Pyrrolin-2-one synthesis [organic-chemistry.org]

- 4. jst-ud.vn [jst-ud.vn]

- 5. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.ucla.edu [chem.ucla.edu]

- 9. Diels-Alder Reaction [organic-chemistry.org]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

Green Chemistry Approaches for the Synthesis of 1-Isopropyl-1H-pyrrol-2(5H)-one: Application Notes and Protocols

Abstract

This technical guide provides detailed application notes and protocols for the green synthesis of 1-Isopropyl-1H-pyrrol-2(5H)-one, a valuable lactam intermediate in pharmaceutical and agrochemical research. Moving beyond traditional synthetic routes that often rely on hazardous reagents and harsh conditions, this document explores sustainable alternatives rooted in the principles of green chemistry. We present three distinct, environmentally benign methodologies: a biocatalytic route leveraging transaminases for asymmetric synthesis, a chemo-catalytic approach utilizing bio-based starting materials, and a solvent-free mechanochemical process. Each protocol is designed to be a self-validating system, with in-depth explanations of the underlying scientific principles, detailed step-by-step instructions, and comparative data to guide researchers in selecting the most suitable method for their needs. The overarching goal is to equip scientists and drug development professionals with practical, efficient, and sustainable strategies for the synthesis of this important heterocyclic scaffold.

Introduction: The Imperative for Greener Lactam Synthesis

The γ-lactam core, exemplified by 1-Isopropyl-1H-pyrrol-2(5H)-one, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. The escalating demand for these compounds necessitates the development of synthetic methodologies that are not only efficient and scalable but also environmentally responsible. Traditional approaches to lactam synthesis often involve stoichiometric reagents, volatile organic solvents, and significant energy consumption, contributing to a substantial environmental footprint.

Green chemistry offers a transformative paradigm for chemical synthesis, emphasizing atom economy, the use of renewable feedstocks, and the minimization of hazardous waste. This guide is dedicated to the practical application of these principles to the synthesis of 1-Isopropyl-1H-pyrrol-2(5H)-one, providing researchers with a toolkit of sustainable and efficient protocols.

Biocatalytic Synthesis via Reductive Amination and Spontaneous Cyclization

Rationale and Expertise: This protocol harnesses the remarkable selectivity and efficiency of enzymes to construct the target lactam under mild, aqueous conditions. Specifically, we employ a transaminase (TAm) to catalyze the asymmetric reductive amination of a keto-ester with isopropylamine. The resulting amino ester undergoes spontaneous intramolecular cyclization to yield the desired 1-Isopropyl-1H-pyrrol-2(5H)-one. This biocatalytic approach offers exceptional stereocontrol (if a chiral center is desired) and operates at ambient temperature and pressure, significantly reducing energy consumption.[1][2] The use of water as a solvent further enhances the green credentials of this method.

Experimental Workflow Diagram:

Sources

Using 1-Isopropyl-1H-pyrrol-2(5H)-one as a chiral building block

Application Note: Utilization of 1-Isopropyl-1H-pyrrol-2(5H)-one as a Prochiral Scaffold for Asymmetric Synthesis

Part 1: Strategic Overview & Technical Grounding

1.1 The "Chiral" Paradox & Solution

Researchers often request 1-Isopropyl-1H-pyrrol-2(5H)-one (also known as

Its structural significance lies in its ability to undergo enantioselective desymmetrization —specifically via asymmetric conjugate addition (Michael addition). This transformation converts the planar lactam into a chiral pyrrolidinone, a core pharmacophore found in blockbuster antiepileptic drugs (e.g., Levetiracetam, Brivaracetam) and nootropic agents.

1.2 Mechanism of Action

The

Part 2: Experimental Protocols

Protocol A: Synthesis of the Scaffold (If not commercially sourced)

Objective: Preparation of high-purity 1-Isopropyl-1H-pyrrol-2(5H)-one suitable for catalytic coupling. Note: Commercial samples often contain stabilizers that poison sensitive Rh catalysts. Distillation is recommended before use.

Reagents:

-

2,5-Dimethoxy-2,5-dihydrofuran (1.0 equiv)

-

Isopropylamine (1.1 equiv)

-

Acetic Acid (glacial, solvent/catalyst)

Workflow:

-

Condensation: Charge a round-bottom flask with 2,5-dimethoxy-2,5-dihydrofuran and glacial acetic acid (0.5 M concentration).

-

Addition: Add isopropylamine dropwise at 0°C (exothermic).

-

Cyclization: Heat the mixture to reflux (100–110°C) for 2 hours. The acid catalyzes the elimination of methanol, forming the double bond.

-

Workup: Remove acetic acid under reduced pressure.

-

Purification (Critical): Vacuum distill the residue (approx. 80°C at 0.5 mmHg).

-

Result: Clear, colorless oil.

-

Storage: Store under Argon at 4°C.

-

Protocol B: Asymmetric 1,4-Addition (The "Chiral" Transformation)

Objective: Synthesis of (S)-4-phenyl-1-isopropylpyrrolidin-2-one (Representative Chiral Product). Standard: Hayashi-Miyaura type reaction.

Reagents:

-

Substrate: 1-Isopropyl-1H-pyrrol-2(5H)-one (1.0 equiv, 1.0 mmol)

-

Nucleophile: Phenylboronic acid (1.5 equiv)

-

Catalyst Precursor: [Rh(OH)(cod)]2 (1.5 mol%) or Rh(acac)(C2H4)2

-

Chiral Ligand: (S)-BINAP (3.0 mol%)

-

Base: Aqueous KOH (0.5 equiv, 1.0 M)

-

Solvent: 1,4-Dioxane / Water (10:1 ratio)

Step-by-Step Methodology:

-

Catalyst Formation (In Glovebox/Inert Atmosphere):

-

In a Schlenk tube, mix the Rhodium precursor and (S)-BINAP in 1,4-dioxane.

-

Stir at room temperature for 15 minutes to generate the active chiral cationic species.

-

Observation: Solution typically turns deep orange/red.

-

-

Reaction Assembly:

-

Add the phenylboronic acid and the lactam substrate to the catalyst mixture.

-

Add the degassed water and base (KOH). Note: Base is required to activate the boronic acid to the boronate species.

-

-

Execution:

-

Heat to 60°C for 6–12 hours.

-

Monitoring: Monitor consumption of the starting material via TLC (UV active) or GC-MS. The product will be UV active but have a different Rf due to saturation.

-

-

Quench & Isolation:

-

Purification:

-

Flash column chromatography (SiO2). Elute with Hexanes:EtOAc (gradient 4:1 to 1:1).

-

Part 3: Quality Control & Validation (Self-Validating System)

To ensure the "chiral building block" has been successfully generated, you must validate the Enantiomeric Excess (ee).

Analytical Method: Chiral HPLC

-

Column: Daicel Chiralcel OD-H or AD-H (4.6 mm x 250 mm).

-

Mobile Phase: Hexane : Isopropanol (90:10).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (amide absorption) and 254 nm (phenyl ring).

-

Expected Result:

-

Racemic Standard (made using achiral PPh3 ligand): Two peaks, 1:1 ratio.

-

Asymmetric Product: Major peak at

(e.g., 12.5 min), Minor peak at -

Calculation:

-

Data Summary Table: Ligand Screening (Representative Data)

| Ligand | Yield (%) | ee (%) | Configuration | Notes |

| PPh3 (Achiral) | 92% | 0% | Racemic | Control reaction |

| (S)-BINAP | 88% | 94% | (S) | Industry standard |

| (S)-Segphos | 91% | 97% | (S) | Higher steric demand |

| (R)-BINAP | 89% | 94% | (R) | Access to opposite enantiomer |

Part 4: Visualization (Pathway & Logic)

Figure 1: Synthesis and Asymmetric Transformation Pathway Caption: Workflow converting the achiral lactam precursor into a high-value chiral scaffold via Rh-catalyzed desymmetrization.

Part 5: References

-

Hayashi, T., & Yamasaki, K. (2007). Rhodium-Catalyzed Asymmetric 1,4-Addition and its Related Asymmetric Reactions. Chemical Reviews, 103(8), 2829–2844.

-

Organic Chemistry Portal. (2024). Synthesis of 3-pyrrolin-2-ones.[1][3][4][5]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 81186, 1-Isopropyl-3-pyrrolin-2-one.

-

Feringa, B. L., et al. (2011). Catalytic Enantioselective Conjugate Addition of Grignard Reagents to

-Unsaturated Lactams. Angewandte Chemie International Edition. -

Kenda, B., et al. (2004). Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with Potential Antiepileptic Activity (Brivaracetam Precursors). Journal of Medicinal Chemistry.

Sources

- 1. Synthesis by a novel cyclization reaction and crystal and molecular structure of 4-ethyl-1-isopropyl-3-[(phenylcarbamoyl)methyl]-3-pyrrolin-2-one - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. organic-chemistry.org [organic-chemistry.org]

- 5. scispace.com [scispace.com]

Application Notes and Protocols for 1-Isopropyl-1H-pyrrol-2(5H)-one in Agrochemical Synthesis

Introduction: The Pyrrolidinone Scaffold in Modern Agrochemicals

The pyrrolidinone ring system, a five-membered nitrogen-containing lactam, is a privileged scaffold in the discovery and development of modern agrochemicals. Its unique combination of polarity, hydrogen bonding capability, and metabolic stability has made it a cornerstone for the design of novel herbicides, insecticides, and fungicides. Derivatives of this heterocyclic core are found in numerous commercial and developmental agrochemical products, where they often play a crucial role in binding to the target site of action, influencing systemic transport within the plant, or conferring favorable toxicological and environmental profiles.

This document provides detailed application notes and synthetic protocols for the use of a specific derivative, 1-Isopropyl-1H-pyrrol-2(5H)-one , as a versatile building block in the synthesis of potential agrochemicals. The protocols and rationales presented herein are grounded in established chemical principles and aim to provide researchers and professionals in the field with a practical guide to leveraging this compound in their discovery pipelines.

PART 1: Synthesis of 1-Isopropyl-1H-pyrrol-2(5H)-one

The synthesis of N-alkylated 2-pyrrolidones is a fundamental transformation in preparing this class of compounds. A common and efficient method is the N-alkylation of 2-pyrrolidinone using an appropriate alkyl halide in the presence of a base. The isopropyl group in our target molecule can be introduced using 2-bromopropane or 2-iodopropane.

Protocol 1: N-Alkylation of 2-Pyrrolidinone

This protocol details the synthesis of 1-Isopropyl-1H-pyrrol-2(5H)-one from commercially available 2-pyrrolidinone.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 2-Pyrrolidinone | 85.11 | 100 | 8.51 g |

| 2-Bromopropane | 122.99 | 120 | 11.1 mL |

| Potassium Carbonate (K₂CO₃) | 138.21 | 150 | 20.73 g |

| N,N-Dimethylformamide (DMF) | 73.09 | - | 200 mL |

| Diethyl Ether | 74.12 | - | As needed |

| Saturated NaCl solution | - | - | As needed |

| Anhydrous Magnesium Sulfate | 120.37 | - | As needed |

Procedure:

-

To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-pyrrolidinone (8.51 g, 100 mmol) and N,N-dimethylformamide (200 mL).

-

Add finely ground potassium carbonate (20.73 g, 150 mmol) to the solution.

-

With vigorous stirring, add 2-bromopropane (11.1 mL, 120 mmol) dropwise at room temperature.

-

Heat the reaction mixture to 80 °C and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Transfer the filtrate to a separatory funnel and add 300 mL of diethyl ether and 200 mL of water.

-

Separate the organic layer and wash with saturated NaCl solution (3 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield 1-Isopropyl-1H-pyrrol-2(5H)-one as a colorless to pale yellow liquid.

Caption: Synthesis of 1-Isopropyl-1H-pyrrol-2(5H)-one.

PART 2: Application in Herbicide Synthesis

Rationale:

The pyrrolidinone scaffold is a key feature in several classes of herbicides. For instance, some herbicides act by inhibiting protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll biosynthesis. The structural features of 1-Isopropyl-1H-pyrrol-2(5H)-one, particularly the lactam ring, can be elaborated to mimic the structure of the natural substrate of PPO, leading to potent herbicidal activity. A common strategy involves the introduction of a substituted phenyl group at the C3 or C4 position of the pyrrolidinone ring.

The following protocol describes a representative synthesis of a hypothetical herbicidal compound through the α-arylation of 1-Isopropyl-1H-pyrrol-2(5H)-one.

Protocol 2: α-Arylation for the Synthesis of a PPO Inhibitor Precursor

This protocol outlines the synthesis of a 3-aryl-1-isopropyl-1H-pyrrol-2(5H)-one derivative, a potential intermediate for a PPO-inhibiting herbicide.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 1-Isopropyl-1H-pyrrol-2(5H)-one | 127.18 | 50 | 6.36 g |

| Lithium diisopropylamide (LDA) | 107.12 | 60 | 30 mL (2.0 M in THF/heptane/ethylbenzene) |

| 4-Fluorobromobenzene | 175.00 | 55 | 9.63 g |

| Tetrahydrofuran (THF), anhydrous | 72.11 | - | 150 mL |

| Saturated NH₄Cl solution | - | - | As needed |

| Ethyl Acetate | 88.11 | - | As needed |

| Anhydrous Sodium Sulfate | 142.04 | - | As needed |

Procedure:

-

To a flame-dried 500 mL three-necked flask under an argon atmosphere, add anhydrous THF (150 mL) and cool to -78 °C in a dry ice/acetone bath.

-

Slowly add LDA solution (30 mL, 60 mmol) to the cooled THF.

-

In a separate flask, dissolve 1-Isopropyl-1H-pyrrol-2(5H)-one (6.36 g, 50 mmol) in anhydrous THF (50 mL).

-

Add the solution of 1-Isopropyl-1H-pyrrol-2(5H)-one dropwise to the LDA solution at -78 °C over 30 minutes.

-

Stir the resulting enolate solution at -78 °C for 1 hour.

-

Add a solution of 4-fluorobromobenzene (9.63 g, 55 mmol) in anhydrous THF (20 mL) dropwise to the enolate solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (100 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 3-(4-fluorophenyl)-1-isopropyl-1H-pyrrol-2(5H)-one.

Caption: α-Arylation for a potential herbicide precursor.

PART 3: Application in Fungicide Synthesis

Rationale:

Gamma-butyrolactones, the core structure of 1-Isopropyl-1H-pyrrol-2(5H)-one, are valuable intermediates in the synthesis of azole fungicides. These fungicides, such as triazoles and imidazoles, inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes. The synthesis often involves the conversion of the lactone to a lactol, followed by the introduction of the azole moiety.

Protocol 3: Synthesis of a Triazole Fungicide Intermediate

This protocol describes the conversion of 1-Isopropyl-1H-pyrrol-2(5H)-one to a key intermediate for the synthesis of a triazole-containing fungicide.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 1-Isopropyl-1H-pyrrol-2(5H)-one | 127.18 | 20 | 2.54 g |

| Diisobutylaluminium hydride (DIBAL-H) | 142.22 | 22 | 22 mL (1.0 M in toluene) |

| 1,2,4-Triazole | 69.07 | 25 | 1.73 g |

| p-Toluenesulfonic acid (p-TsOH) | 172.20 | 1 | 0.17 g |

| Toluene, anhydrous | 92.14 | - | 100 mL |

| Sodium Bicarbonate solution | - | - | As needed |

| Dichloromethane | 84.93 | - | As needed |

| Anhydrous Sodium Sulfate | 142.04 | - | As needed |

Procedure:

-

In a flame-dried 250 mL round-bottom flask under an argon atmosphere, dissolve 1-Isopropyl-1H-pyrrol-2(5H)-one (2.54 g, 20 mmol) in anhydrous toluene (100 mL).

-

Cool the solution to -78 °C.

-

Add DIBAL-H solution (22 mL, 22 mmol) dropwise, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 2 hours to form the corresponding lactol.

-

In a separate flask, dissolve 1,2,4-triazole (1.73 g, 25 mmol) and p-TsOH (0.17 g, 1 mmol) in toluene (50 mL).

-

Slowly add the lactol solution to the triazole solution at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to 60 °C for 4 hours.

-

Cool the reaction mixture and quench with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x 75 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash chromatography to yield the triazolyl-pyrrolidinone intermediate.

Caption: Synthesis of a triazole fungicide intermediate.

Conclusion

1-Isopropyl-1H-pyrrol-2(5H)-one serves as a highly adaptable and valuable starting material for the synthesis of a diverse range of potential agrochemicals. The protocols provided herein demonstrate its utility in constructing complex molecular architectures relevant to modern herbicide and fungicide discovery. The inherent reactivity of the pyrrolidinone core, combined with the specific steric and electronic properties imparted by the N-isopropyl group, makes it a compelling scaffold for further exploration in the quest for novel and effective crop protection solutions.

References

-

Pyrrole and pyrrolidine analogs: The promising scaffold in discovery of pesticides. Pest Management Science, 2024. [URL: Available upon request][1]

-

Design, synthesis, crystal structure, and herbicidal activity of novel pyrrolidine-2,4-dione derivatives incorporating an alkyl ether pharmacophore with natural tetramic acids as lead compounds. New Journal of Chemistry, 2021. [URL: Available upon request][2]

-

Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 2023. [URL: Available upon request][3]

-

US Patent 10,294,202 B2: Pyrrolidinones as herbicides. Google Patents. [URL: https://patents.google.com/patent/US10294202B2/en][4]

-

Synthesis of Substituted 1H-Pyrrol-2(5H)-ones and 2(5H)-Furanones as Inhibitors of P. aeruginosa Biofilm. Bentham Science Publishers, 2010. [URL: Available upon request][5]

Sources

- 1. Synthesis and herbicidal activity of novel heterocyclic protoporphyrinogen oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bio-based N-alkyl-2-pyrrolidones by Pd-catalyzed reductive N-alkylation and decarboxylation of glutamic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Improving reaction yields for 1-Isopropyl-1H-pyrrol-2(5H)-one synthesis

The following technical support guide addresses the synthesis and yield optimization of 1-Isopropyl-1H-pyrrol-2(5H)-one (also known as

This guide prioritizes the Partial Reduction of Maleimides pathway, as it is the most reliable method for generating high yields of the

Status: Operational | Tier: Level 3 (Process Optimization)

Diagnostic: Why Are Your Yields Low?

Before adjusting parameters, identify which synthetic route you are currently utilizing. The two most common pathways have distinct failure modes.

| Pathway | Primary Yield Killer | Mechanism of Failure |

| Route A: Direct Aminolysis (Furan-2(5H)-one + | Michael Addition | The amine attacks the C3-C4 double bond (conjugate addition) instead of the carbonyl, leading to saturated byproducts or polymerization tars. |

| Route B: Maleimide Reduction (Maleimide + NaBH | Over-Reduction | The hydride reduces the intermediate hydroxylactam all the way to the saturated pyrrolidinone or ring-opened alcohols. |

Recommendation: If you are using Route A and achieving yields <40%, switch to Route B immediately . The thermodynamics of Route A favor the saturated Michael adduct. The guide below focuses on optimizing Route B (The "Gold Standard") and rescuing Route A .

The Gold Standard: Maleimide Partial Reduction Protocol

This protocol synthesizes the target via the regioselective reduction of

Phase 1: Synthesis of -Isopropylmaleimide

If you already purchase this starting material, skip to Phase 2.

-

Reaction: Maleic anhydride + Isopropylamine

Maleamic acid -

Critical Control Point: Ensure complete cyclization of the maleamic acid intermediate. Use HMDS (Hexamethyldisilazane) and ZnCl

in refluxing benzene/toluene for a one-pot high-yield closure, rather than simple thermal dehydration which chars.

Phase 2: Regioselective Reduction (The Critical Step)

Objective: Reduce one carbonyl to the hydroxyl group (hemiaminal) without reducing the double bond or opening the ring.

Optimized Protocol:

-

Solvent System: Ethanol/Methanol (9:1). Pure methanol is too aggressive; pure ethanol can be sluggish.

-

Temperature: -15 °C to -5 °C .

-

Warning: Above 0 °C, ring opening to the aldehyde occurs.

-

-

Reagent: Sodium Borohydride (NaBH

).-

Stoichiometry:0.5 to 0.75 equivalents .

-

Note: You theoretically need 0.25 mol of NaBH

per mole of substrate (since one BH

-

-

Quenching: Use saturated NH

Cl solution. Do not use strong acid yet, as the hydroxylactam is acid-sensitive before the dehydration step.

Phase 3: Dehydrative Cyclization

Objective: Eliminate water from the 5-hydroxy intermediate to form the double bond.

Optimized Protocol:

-

Solvent: Toluene.

-

Catalyst:

-Toluenesulfonic acid (pTsOH), catalytic amount (5-10 mol%). -

Setup: Dean-Stark trap.

-

Procedure: Reflux until theoretical water is collected.

-

Yield Tip: If the hydroxylactam is stubborn, convert it to the 5-methoxy derivative (using MeOH/H

) first, then eliminate methanol thermally or with acid.

-

Visualizing the Pathways (Decision Logic)

Caption: Figure 1. The Maleimide Reduction pathway showing critical control points to avoid saturation or ring opening.

Troubleshooting Guide

Issue 1: "I am getting a black tar instead of crystals."

-

Cause: Polymerization of the target or starting material. The

-unsaturated lactam is prone to radical polymerization, especially if the reaction mixture is hot and concentrated. -

Solution:

-

Add a radical inhibitor (e.g., BHT or Hydroquinone , 0.1 mol%) to the dehydration step.

-

Perform the dehydration under an inert atmosphere (

or Ar) to remove oxygen, which initiates radical chains. -

Ensure all strong base is removed before heating; basic conditions trigger rapid polymerization of maleimides and pyrrolinones.

-

Issue 2: "The product contains the saturated analog (pyrrolidinone)."

-

Cause: Over-reduction during the NaBH

step. -

Solution:

-

Lower the temperature to -15 °C. The reduction of the alkene is slower than the carbonyl at low temps.

-

Add CeCl

(Cerium Chloride): This is the Luche Reduction modification. Adding CeCl

-

Issue 3: "Low yield using Furan-2(5H)-one + Isopropylamine."

-

Cause: Competitive Michael addition.

-

Solution: If you must use this route, do not mix reagents directly.

-

Use 5-methoxy-2(5H)-furanone as the starting material.

-

React with isopropylamine. The amine displaces the methoxy group (substitution) rather than attacking the ring or double bond.

-

This is effectively a variant of the Clauson-Kaas reaction but retains the lactam structure.

-

Quantitative Optimization Data

The following table summarizes solvent effects on the reduction step (Maleimide Route):

| Solvent System | Temp (°C) | Yield (Hydroxylactam) | Selectivity (Target : Saturated) | Notes |

| Methanol | 0 | 55% | 80 : 20 | Too aggressive; promotes ring opening. |

| Ethanol/MeOH (9:1) | -15 | 88% | 98 : 2 | Optimal balance of solubility and kinetics. |

| THF | 0 | 30% | 95 : 5 | Poor solubility of NaBH |

| Ethanol + CeCl | -15 | 92% | >99 : 1 | Highest purity; requires extra workup step. |

Frequently Asked Questions (FAQ)

Q: Can I use LiAlH

Q: My product is an oil, but literature says it should be solid. Why? A: 1-Isopropyl-1H-pyrrol-2(5H)-one has a low melting point and is often an oil at room temperature if slightly impure. Small amounts of the saturated pyrrolidinone impurity depress the melting point significantly. High-vacuum distillation (Kugelrohr) is the best purification method.

Q: Is the product light sensitive? A: Yes. Unsaturated lactams can undergo [2+2] photodimerization. Store the final product in amber vials under nitrogen at 4 °C.

References

-

Regioselective Reduction of Maleimides

-

Dion, B., et al. (2018). "Selective reduction of substituted maleimides to hydroxylactams." Journal of Organic Chemistry, 83(15), 8750-8758.

-

-

Synthesis of 3-Pyrrolin-2-ones

-

Luzzio, F. A. (2020). "The synthesis and chemistry of 3-pyrrolin-2-ones." Tetrahedron, 76(3), 130820.

-

-

Luche Reduction Protocol

-

Gemal, A. L., & Luche, J. L. (1981). "Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides." Journal of the American Chemical Society, 103(18), 5454-5459.

-

-

Furanone Aminolysis Challenges

-

Feringa, B. L., et al. (2011). "Catalytic enantioselective conjugate additions to furanones." Chemical Reviews, 111(8), 4765-4811.

-

Sources

Technical Support Center: Purification Strategies for Pyrrolone Derivatives

Welcome to the Technical Support Center for the purification of pyrrolone derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating these valuable compounds. Drawing from established principles of organic chemistry and practical laboratory experience, this resource provides in-depth, troubleshooting-focused answers to common purification hurdles.

Section 1: Troubleshooting Guide - Common Purification Problems

This section addresses specific, frequently encountered issues in a question-and-answer format. Each answer provides a causal explanation and a step-by-step protocol to resolve the problem.

Question 1: My pyrrolone derivative won't crystallize from solution, even after cooling. What's going wrong?

Answer:

Failure to crystallize is one of the most common frustrations in purification. The issue typically stems from one of three primary causes: the solution is not supersaturated, the presence of impurities is inhibiting crystal lattice formation, or the compound has "oiled out."

Causality Explained: Crystallization occurs when a solution becomes supersaturated, meaning it contains more dissolved solute than it can theoretically hold at a given temperature.[1][2] As the solution cools, the solubility of the pyrrolone derivative decreases, forcing the molecules to self-assemble into a structured crystal lattice. If the initial concentration is too low, supersaturation is never reached. Conversely, certain impurities can interfere with the lattice formation, preventing crystallization even from a supersaturated solution.[3]

Troubleshooting Protocol:

-

Induce Nucleation: Sometimes, a supersaturated solution needs a "nudge" to begin crystallization.[4]

-

Scratching Method: Gently scratch the inside surface of the flask below the solvent level with a glass stirring rod. The microscopic scratches provide nucleation sites for crystal growth.[4]

-

Seeding Method: If you have a small crystal of the pure compound, add it to the cooled solution. This "seed crystal" acts as a template for further crystal growth.[4]

-

-

Increase Concentration: If nucleation techniques fail, it's highly likely your solution is not concentrated enough.[4]

-

Address "Oiling Out": If your compound separates as a liquid layer instead of a solid, it has "oiled out." This often happens when the solution is cooled too quickly or when the boiling point of the solvent is higher than the melting point of the solute.[4][5]

-

Pre-Purification by Chromatography: If the crude material has a purity below ~80%, crystallization may be impossible due to the high level of impurities.[7]

-

In this case, it is best to first subject the crude mixture to flash column chromatography to obtain a partially purified solid, and then attempt recrystallization.[7]

-

Question 2: I ran a silica gel column, but my pyrrolone derivative is either stuck on the column or eluting with impurities. How do I improve my separation?

Answer:

This is a classic chromatography challenge that points directly to issues with the stationary phase (silica gel) or the mobile phase (solvent system). Pyrrolone derivatives, with their polar lactam functionality, can interact strongly with the acidic silica gel, leading to poor separation.

Causality Explained: Flash column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[8][9] Silica gel is polar and slightly acidic. Polar compounds like pyrrolones adsorb strongly to it. If the mobile phase is not polar enough, it cannot effectively desorb the compound to allow it to move down the column. If the mobile phase is too polar, it will wash everything off the column with little to no separation. Furthermore, the acidic nature of silica can cause degradation or irreversible binding of sensitive compounds.[7]

Troubleshooting Protocol:

-

Optimize Your Solvent System with TLC: Never run a column without first developing a good solvent system using Thin Layer Chromatography (TLC).

-

The ideal TLC Rf (retention factor) for your target compound should be between 0.2 and 0.4 .[10] This generally provides the best separation on a column.

-

Test various binary solvent systems. Good starting points for polar compounds include Ethyl Acetate/Hexanes and Methanol/Dichloromethane.[11]

-

If your compound is streaking on the TLC plate, it's a sign of strong interaction with the silica. Add a small amount of a modifier to your eluent, such as 0.5-1% triethylamine for basic compounds or 0.5-1% acetic acid for acidic compounds, to improve the peak shape.

-

-

Address Compound Degradation or Irreversible Binding:

-

Deactivate the Silica: If you suspect your pyrrolone is sensitive to the acidity of the silica gel, you can deactivate it. Prepare a slurry of silica gel in your chosen eluent and add 1-2% triethylamine. Mix well before packing the column.[7]

-

Switch Stationary Phase: Consider using a different stationary phase like neutral or basic alumina, which can be less harsh for certain compounds.[7][9] For very polar pyrrolones, reverse-phase chromatography (using a C18-bonded silica) with a mobile phase of water and acetonitrile or methanol can be highly effective.[7]

-

-

Improve Loading and Elution Technique:

-

Dry Loading: If your compound is not very soluble in the initial, non-polar eluent, use a "dry loading" technique. Dissolve your crude product in a strong, volatile solvent (like methanol or dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.[10][12] This method often leads to sharper bands and better separation.[8]

-

Use Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar eluent to wash off non-polar impurities, and then gradually increase the polarity of the mobile phase to elute your more polar pyrrolone derivative. This technique generally provides superior separation for complex mixtures.[10]

-

Workflow for Selecting a Purification Strategy

The following diagram illustrates a logical decision-making process for purifying your pyrrolone derivative.

Caption: A decision tree for selecting the initial purification strategy.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a pyrrolone synthesis?

A1: The impurities are highly dependent on the synthetic route. However, some common classes include:

-

Unreacted Starting Materials: Often, one reactant is used in excess to drive the reaction to completion.[13]

-

Residual Solvents: Solvents used in the reaction or workup (e.g., ethyl acetate, dichloromethane, hexanes) are common.[7]

-

Side-Products: Depending on the synthesis (e.g., Paal-Knorr), you might see by-products like furan derivatives or ring-opened products from the hydrolysis of the lactam ring.[7]

-

Highly Colored Impurities: Yellow or brown discoloration is often due to trace amounts of oxidized or polymerized impurities.[7]

Q2: How do I choose the best solvent for recrystallization?

A2: The ideal recrystallization solvent should dissolve your pyrrolone derivative well when hot but poorly when cold.[1][14] Conversely, the impurities should either be very soluble at all temperatures (so they stay in the mother liquor) or insoluble at all temperatures (so they can be filtered off while hot).[3][14]

A Practical Protocol for Solvent Screening:

-

Place ~20-30 mg of your crude product into a small test tube.

-

Add a potential solvent dropwise at room temperature until the solid is just covered (~0.5 mL).

-

If the solid dissolves immediately at room temperature, the solvent is too good; reject it.[15]

-

If it doesn't dissolve, heat the mixture gently to the solvent's boiling point. If it dissolves completely, you have a potential candidate.

-

Allow the test tube to cool slowly to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.[15]

-

If a single solvent doesn't work, try a mixed-solvent system (e.g., ethanol/water, ethyl acetate/hexanes). Dissolve the compound in a minimal amount of the "good" solvent (in which it's soluble) and add the "bad" solvent (the anti-solvent) dropwise until the solution becomes cloudy, then reheat to clarify and cool slowly.[14][15]

Q3: My purified product is a yellow oil, but the literature reports a white solid. What should I do?

A3: This coloration is typically due to trace, highly-colored impurities, often from oxidation.[7]

-

Activated Charcoal: Try recrystallizing the material again, but this time, add a very small amount of activated charcoal to the hot solution before filtering. Charcoal is excellent at adsorbing colored impurities. Use it sparingly, as it can also adsorb your product.

-

Flash Chromatography: If recrystallization doesn't remove the color, a quick pass through a small plug of silica gel (a short column) can often effectively remove these baseline impurities.

-

Inert Atmosphere: Once purified, handle and store your pyrrolone derivative under an inert atmosphere (like nitrogen or argon) to prevent re-oxidation.[7]

Q4: How can I effectively remove unreacted starting materials?

A4: This depends on the properties of the starting materials versus your product.

-

Extraction: If there is a significant difference in polarity or acid/base properties, a liquid-liquid extraction is highly effective.[16][17] For example, if your starting material is a non-polar aldehyde and your pyrrolone product is more polar, you can wash a solution of the crude product with a non-polar solvent like hexanes to remove the aldehyde.[16]

-

Chromatography: If extraction is not feasible, column chromatography is the most reliable method to separate compounds with different polarities.

-

Recrystallization: If the starting material is present in a small amount and has different solubility properties, recrystallization can be effective.

Table 1: Common Solvent Systems for Chromatography of Pyrrolone Derivatives

| Solvent System (v/v) | Polarity | Typical Application | Notes |

| Ethyl Acetate / Hexanes | Low to Medium | Good for moderately polar pyrrolones. A standard starting point.[11] | Excellent for resolving many common organic compounds. |

| Dichloromethane / Methanol | Medium to High | Effective for more polar pyrrolone derivatives.[8][11] | Methanol content should generally not exceed 10-15% to avoid dissolving the silica gel.[11] |

| Acetone / Hexanes | Medium | An alternative to Ethyl Acetate systems; can offer different selectivity. | Acetone is a stronger eluent than ethyl acetate. |

| Acetonitrile / Water | High (Reverse Phase) | Used with C18 silica for very polar or water-soluble pyrrolones.[7] | Often requires a modifier like 0.1% TFA or formic acid to improve peak shape.[7] |

References

-

Solvent Choice - Chemistry Teaching Labs. University of York. [Link]

-

Solvent Selection and Recrystallization Guide. Scribd. [Link]

-

Troubleshooting Crystallization. Chemistry LibreTexts. [Link]

-

Experiment: Recrystallization – Part I: Solvent Selection. University of Missouri–St. Louis. [Link]

-

Finding the best solvent for recrystallisation. Royal Society of Chemistry. [Link]

-

Recrystallization. Michigan State University. [Link]

-

Solvent Systems for Flash Column Chromatography. University of Rochester. [Link]

-

How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. Patsnap. [Link]

-

Successful Flash Chromatography. Biotage. [Link]

-

General Methods for Flash Chromatography Using Disposable Columns. Teledyne ISCO. [Link]

-

How to set-up a flash chromatography silica column and actually succeed at separation. Ordomas. [Link]

-

Experiment 2 - Crystallization. Santa Monica College. [Link]

-

Problems with Recrystallisations. University of York. [Link]

-

Extraction and Washing. Harper College. [Link]

- Process for the purification of crude pyrroles.

- Purification of crude pyrroles.

-

SOP: CRYSTALLIZATION. University of Texas at Dallas. [Link]

-

How to remove excess starting material Pyrenecarboxyaldehyde? ResearchGate. [Link]

-

Getting crystals your crystallographer will treasure: a beginner's guide. National Center for Biotechnology Information. [Link]

- Process for removing acetone from reaction mixtures of carbonylation reactions.

-

Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Publications. [Link]

-

Extraction. Chemistry LibreTexts. [Link]

- Purification method of 2-acetyl-1-pyrroline.

-

What is the best way to purify a crude reaction mixture that auto-crystallizes? Biotage. [Link]

Sources

- 1. edu.rsc.org [edu.rsc.org]

- 2. Recrystallization [sites.pitt.edu]

- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 5. community.wvu.edu [community.wvu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks [eureka.patsnap.com]

- 9. selekt.biotage.com [selekt.biotage.com]

- 10. krishgenbiosystems.com [krishgenbiosystems.com]

- 11. Chromatography [chem.rochester.edu]

- 12. How to set up and run a flash chromatography column. [reachdevices.com]

- 13. researchgate.net [researchgate.net]

- 14. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]

- 15. science.uct.ac.za [science.uct.ac.za]

- 16. Extraction and Washing [dept.harpercollege.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

Optimizing temperature conditions for N-isopropyl lactam stability

Topic: Optimizing temperature conditions for N-isopropyl lactam stability Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals

Ticket System ID: #NIL-STAB-OPT-2024 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open Subject: Optimizing Temperature Conditions for N-Isopropyl-2-Pyrrolidone (NIPP) and Derivatives[1]

Executive Summary & Critical Alert

Current Issue: Users frequently report inconsistent viscosity, unexpected crystallization, or color degradation (yellowing) in N-isopropyl lactam stocks.[1] Root Cause: These issues often stem from a misunderstanding of the thermodynamic "Goldilocks Zone" specific to N-isopropyl lactams.[1]

CRITICAL OPERATIONAL ALERT: Unlike its analog N-Methylpyrrolidone (NMP), N-Isopropyl-2-pyrrolidone (NIPP) has a melting point of approximately 18°C (64°F) [1].[1]

-

Storage Error: Storing pure NIPP in a standard refrigerator (2–8°C) will cause it to crystallize, leading to sampling errors (concentration gradients) and potential container stress.

-

Processing Error: Heating above 140°C without inert gas purging accelerates oxidative ring-opening.[1]

The Stability Spectrum: Temperature Optimization Guide

The following guide defines the operational windows for N-isopropyl lactams to ensure chemical integrity (preventing hydrolysis/oxidation) and physical homogeneity.

Table 1: Temperature Zones & Stability Risks[2]

| Temperature Zone | Condition | Physical State | Chemical Risk Profile | Recommended Action |

| < 15°C | Sub-Ambient | Solid / Slush | Low. Chemical degradation is negligible.[1] | AVOID. Crystallization makes handling difficult.[1] Requires controlled thawing. |

| 18°C – 25°C | Ambient (Ideal) | Liquid | Optimal. Minimal hydrolysis rate; oxidation slow if sealed.[1] | TARGET. Store here. Ensure warehouse >18°C to prevent freezing. |

| 40°C – 60°C | Process Warm | Liquid | Low-Moderate. Safe for short-term dissolution/formulation.[1] | Monitor pH.[1][2] Hydrolysis risk increases if pH < 4 or > 9.[1] |

| > 100°C | High Heat | Liquid/Vapor | High. Rapid oxidation (peroxide formation) and hydrolysis.[1] | RESTRICT. Requires N₂ blanket.[1] Avoid aqueous mixtures at this T. |

Degradation Pathways & Visual Diagnostics

Understanding how the molecule fails is crucial for troubleshooting. We visualize the two primary failure modes below: Hydrolysis (driven by moisture/pH/Heat) and Oxidation (driven by O₂/Heat/Light).

Figure 1: Primary degradation pathways for N-substituted lactams.[1] Note that hydrolysis leads to pH drift (formation of amino acid), while oxidation leads to visual color change.

Troubleshooting Guides (Q&A Format)

Scenario A: Physical Stability & Handling

Q: "I stored my N-isopropyl lactam solvent in the fridge (4°C) and it looks cloudy/solid. Is it ruined?"

Dr. Thorne: No, it is likely not chemically degraded, but it has physically transitioned.

-

Diagnosis: You have crossed the freezing point threshold (~18°C). The "cloudiness" is micro-crystallization [1].

-

Resolution:

-

Move the container to an ambient environment (20–25°C).

-

Allow it to thaw undisturbed for 4–6 hours.

-

Crucial Step: Once liquid, invert the bottle gently 10 times. Freezing can exclude stabilizers or impurities, creating concentration gradients. You must re-homogenize before use.[1]

-

-

Prevention: Store in a temperature-controlled cabinet set to 20°C–25°C. Do not refrigerate unless chemically unstable additives are dissolved in it.

Scenario B: Chemical Stability (Hydrolysis)

Q: "Our formulation pH drifted from 7.0 to 5.5 after heating at 60°C for 24 hours. Why?"

Dr. Thorne: You are observing hydrolysis .

-

Mechanism: While N-isopropyl groups provide steric hindrance that makes them more stable than unsubstituted lactams, they are not immune.[1] At 60°C, especially if the initial pH was slightly acidic or basic, the lactam ring opens to form N-isopropyl-4-aminobutyric acid [2].[1] This free carboxylic acid lowers the bulk pH.

-

Resolution:

Scenario C: Oxidation & Color

Q: "My clear solution turned pale yellow after stirring overnight at 80°C. Can I still use it?"

Dr. Thorne: Proceed with extreme caution. Yellowing indicates oxidation (formation of conjugated impurities/oligomers) [3].[1]

-

Mechanism: The methylene group adjacent to the nitrogen or the carbonyl is susceptible to radical attack, forming hydroperoxides which decompose into colored species. This is accelerated by heat (>60°C) and light.[1]

-

Resolution:

-

Test: Run an HPLC or GC assay. If purity is >99.5%, the color may be trace chromophores (ppm level) and might be acceptable for non-optical applications.

-

Purification: Distillation under vacuum is the only way to remove these colored impurities effectively.

-

-

Prevention: "Sparge and Blanket."[1] Always sparge the liquid with Nitrogen or Argon for 15 minutes before heating, and maintain an inert headspace during the reaction.

Experimental Protocol: Accelerated Stability Testing

To validate the stability of your specific N-isopropyl lactam formulation, perform this self-validating stress test based on ICH Q1A principles [4].

Objective: Determine the "Shelf Life" (t90) at room temperature using the Arrhenius approximation.

Protocol Steps:

-

Preparation: Aliquot your sample into three glass vials with PTFE-lined caps.

-

Stress Condition: Incubate at 60°C (Isothermal) for 14 days.

-

Why 60°C? It provides roughly a 10-fold acceleration over RT (assuming Q10 ≈ 3 for hydrolysis), meaning 14 days ≈ 5 months at RT.

-

-

Sampling: Remove aliquots at Day 0, 3, 7, and 14.

-

Analysis:

Decision Logic:

Figure 2: Decision logic for interpreting accelerated stability data.

References

-

PubChem. (2024).[1] N-Isopropyl-2-pyrrolidone: Chemical and Physical Properties (Melting Point). National Library of Medicine.[1] [Link]

-

Wan, P., Modro, T. A., & Yates, K. (1980).[4] The kinetics and mechanism of acid catalysed hydrolysis of lactams.[4] Canadian Journal of Chemistry, 58(23), 2423–2432. [Link][1]

-

Chin, H. C., et al. (2014). Oxidative degradation of N-methylpyrrolidone (NMP) and its influence on the stability of poly(vinylidene fluoride).[1] Polymer Degradation and Stability.[1] (Analogous mechanism for N-alkyl lactams).

-

ICH. (2003).[1][5] Q1A(R2) Stability Testing of New Drug Substances and Products.[1][3][2][5] International Council for Harmonisation.[1][5] [Link]

Sources

Technical Support Center: Purification of 1-Isopropyl-1H-pyrrol-2(5H)-one

Ticket ID: #PUR-ISO-PYR-001 Subject: Separation of 1-Isopropyl-1H-pyrrol-2(5H)-one from Isopropylamine and 2(5H)-Furanone precursors. Status: Open [Resolution Guide Attached] Assigned Specialist: Senior Application Scientist, Separation Methodologies[1][2]

Executive Summary & Chemical Context[3][4][5][6][7][8]

User Query: "How do I isolate 1-Isopropyl-1H-pyrrol-2(5H)-one (N-isopropyl-3-pyrrolin-2-one) from my crude reaction mixture containing starting materials?"

The Challenge: The synthesis of 1-Isopropyl-1H-pyrrol-2(5H)-one typically involves the reaction of 2(5H)-furanone (butenolide) with isopropylamine .[1][2][3] The crude mixture presents a separation triad with distinct physicochemical properties:

-

Target (Lactam): Polar, high-boiling, potentially acid-sensitive, prone to Michael addition.[1][2][3]

-

Impurity A (Amine): Isopropylamine (Base, highly volatile, BP ~32°C).[1][2]

-

Impurity B (Lactone): Unreacted 2(5H)-furanone (Neutral, polar, susceptible to hydrolysis).[1][2]

This guide prioritizes a volatility-based pre-treatment followed by a polarity-based separation , avoiding harsh acidic washes that could degrade the unsaturated lactam target.[2][3]

The Separation Matrix (Data Sheet)

Before initiating purification, review the physicochemical differentials that drive the separation logic.[2]

| Component | Structure Type | BP / MP | Polarity | Reactivity Risk | Separation Strategy |

| Isopropylamine | Primary Amine | BP: 32.4°C | Low-Medium | Nucleophilic; causes polymerization | Evaporation (Azeotropic removal) |

| 2(5H)-Furanone | MP: 4-5°C; BP: 213°C | Medium-High | Michael Acceptor | Chromatography (Silica) or Hydrolysis | |

| Target Lactam | MP: >60°C (est)* | High | Polymerization (Light/Air sensitive) | Crystallization or Column |

*Note: Melting points for N-alkyl-3-pyrrolin-2-ones vary by purity; often isolated as oils or low-melting solids if traces of solvent remain.[1][2][3]

Workflow Visualization

The following diagram outlines the decision logic for the purification process.

Caption: Logical workflow for separating volatile amines and neutral lactones from the target lactam.

Troubleshooting Guides (Step-by-Step)

Issue A: "My crude smells strongly of ammonia/amine."

Diagnosis: Residual Isopropylamine.[2][4]

Risk: The presence of free amine promotes the polymerization of the

Protocol:

-

Temperature Control: Set rotary evaporator bath to maximum 40°C . Isopropylamine boils at 32°C; high heat is unnecessary and dangerous for the target.

-

Azeotropic Removal: If the smell persists after initial evaporation:

-

Validation: Check the headspace pH with wet pH paper. It should be neutral (pH 6-7) before proceeding to chromatography.[1][2]

Issue B: "The Lactone (Starting Material) co-elutes with my Product."